(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide
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Overview
Description
(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide is a complex organic compound characterized by the presence of bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoic acid with thionyl chloride to form 2-bromobenzoyl chloride. This intermediate is then reacted with 2,4-dichloroaniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide has potential applications as a therapeutic agent. Its interactions with biological molecules can be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A related compound with similar structural features but lacking the bromophenyl group.
2-Bromobenzoyl Chloride: An intermediate used in the synthesis of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide.
Uniqueness
The uniqueness of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide lies in its combination of bromine and chlorine atoms with phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-12-4-2-1-3-11(12)15(21)22-20-14(19)7-9-5-6-10(17)8-13(9)18/h1-6,8H,7H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRXJRKXDYHGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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